(2-Propylcyclopentyl)methanamine

Description

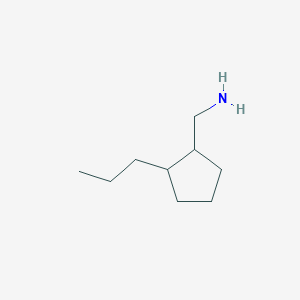

(2-Propylcyclopentyl)methanamine is a cyclopentane-derived primary amine with a propyl substituent at the 2-position of the cyclopentyl ring. Structurally, it belongs to the class of alicyclic amines, characterized by a non-aromatic cyclic carbon framework.

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

(2-propylcyclopentyl)methanamine |

InChI |

InChI=1S/C9H19N/c1-2-4-8-5-3-6-9(8)7-10/h8-9H,2-7,10H2,1H3 |

InChI Key |

RLINEUMGGGQCKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCCC1CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with propylmagnesium bromide to form 2-propylcyclopentanol. This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Propylcyclopentyl)methanamine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like acyl chlorides, aldehydes, or ketones in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of amides, imines, or other substituted derivatives.

Scientific Research Applications

(2-Propylcyclopentyl)methanamine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Propylcyclopentyl)methanamine involves its interaction with biological targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The propyl group and cyclopentane ring provide hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (2-Propylcyclopentyl)methanamine, with data derived from safety data sheets (SDS), metabolic studies, and synthetic chemistry literature.

Key Structural and Functional Differences:

The propyl group increases lipophilicity (logP ~2.5 estimated) versus chlorophenyl derivatives (logP ~2.8–3.2), which may affect membrane permeability and tissue distribution .

Benzimidazole-linked methanamines (e.g., from ) exhibit phytotoxic effects on wheat, hinting at herbicidal applications, whereas aliphatic derivatives like this compound may lack such activity due to structural dissimilarity .

Synthetic Accessibility: Cyclopropane-containing methanamines often require strain-driven ring-opening reactions or photochemical synthesis, whereas cyclopentane derivatives like the target compound may be synthesized via catalytic hydrogenation of cyclopentenyl precursors or alkylation of cyclopentanone intermediates .

Safety Profiles :

- Halogenated analogs (e.g., 3-chlorophenyl) pose higher toxicity risks, necessitating stringent handling protocols, while aliphatic derivatives like this compound are likely less reactive but still require standard amine safety measures (ventilation, PPE) .

Biological Activity

(2-Propylcyclopentyl)methanamine, also known as its hydrochloride salt, is a chemical compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry, supported by data tables and case studies.

- Molecular Formula : C9H20ClN

- CAS Number : 1864015-30-4

The compound is characterized by a cyclopentane ring with a propyl group, influencing its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its role as a ligand that interacts with various receptors and enzymes in biological systems. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects. The specific pathways affected depend on the context of use, such as in drug development or biochemical studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Table 1: Comparison of Biological Activities

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of various amine derivatives, this compound was included among other compounds. Results indicated that it exhibited moderate inhibitory effects against certain Gram-positive bacteria, although further testing is required to establish its efficacy and mechanism.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using fibroblast and keratinocyte cell lines to evaluate the safety profile of this compound. The study found that at higher concentrations, the compound showed significant cytotoxic effects, raising concerns for potential therapeutic use without further modification or optimization .

Research Findings

Recent research highlights the importance of exploring the structure-activity relationship (SAR) of this compound. Variations in the cyclopentane structure can significantly affect its biological interactions and overall efficacy as a therapeutic agent.

Table 2: Structure-Activity Relationship Insights

| Structural Variation | Impact on Activity |

|---|---|

| Addition of halogen atoms | Increased binding affinity to receptors |

| Modification of amine groups | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.